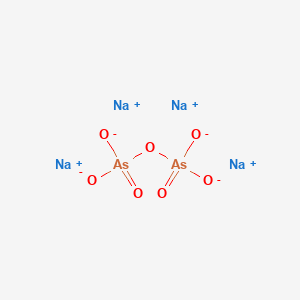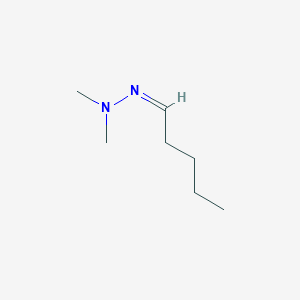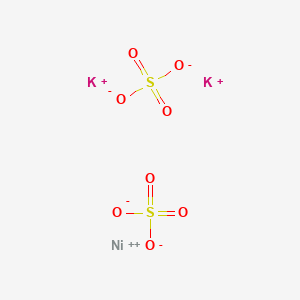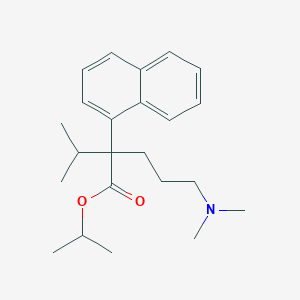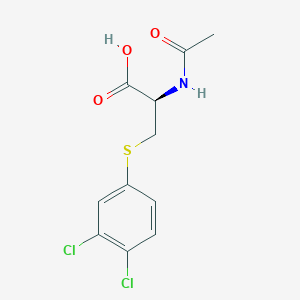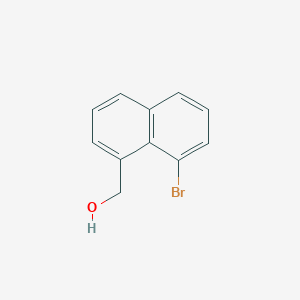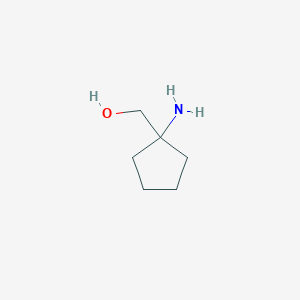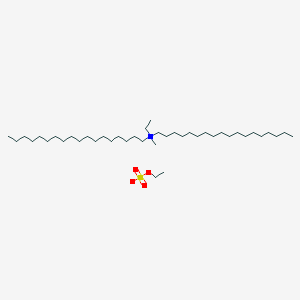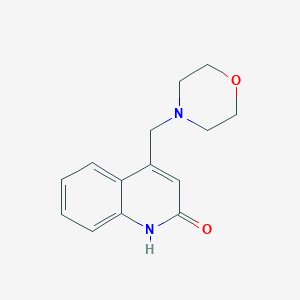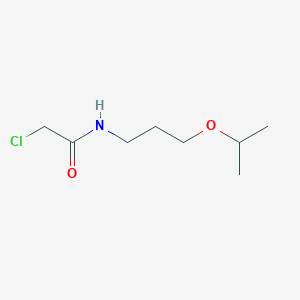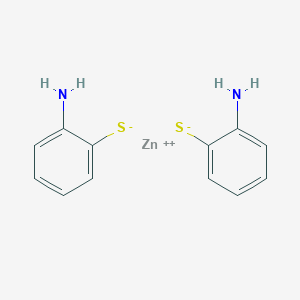
zinc 2-aminobenzenethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc 2-aminobenzenethiolate is a chemical compound that features zinc coordinated with two 2-aminophenylthio ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc 2-aminobenzenethiolate typically involves the reaction of zinc salts with 2-aminophenylthiol. One common method involves dissolving zinc chloride in a suitable solvent, such as ethanol, and then adding 2-aminophenylthiol under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
zinc 2-aminobenzenethiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction yields thiols .
Applications De Recherche Scientifique
zinc 2-aminobenzenethiolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other zinc-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of zinc 2-aminobenzenethiolate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can affect enzymatic activities, protein folding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, bis(2-aminophenylthio)ethane: Similar in structure but with an ethane linker.
Zinc, bis(2-aminophenylthio)benzene: Similar but with a benzene linker.
Uniqueness
zinc 2-aminobenzenethiolate is unique due to its specific coordination environment and the presence of 2-aminophenylthio ligands.
Propriétés
Numéro CAS |
14650-81-8 |
|---|---|
Formule moléculaire |
C12H10N2S2Zn-4 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
Clé InChI |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
SMILES canonique |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Synonymes |
Zinc bis(2-aminobenzenethiolate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




